4-Bromo-5-fluoro-2-methylaniline
Overview
Description
“4-Bromo-5-fluoro-2-methylaniline” is a chemical compound with the empirical formula C7H7BrFN . It is derived from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions . It possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Molecular Structure Analysis
The molecular weight of “4-Bromo-5-fluoro-2-methylaniline” is 204.04 g/mol . The SMILES string representation of its structure isCc1cc(F)c(Br)cc1N
. Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-5-fluoro-2-methylaniline” are not detailed in the search results, it’s known that this compound possesses multiple reactivities. These include cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis
“4-Bromo-5-fluoro-2-methylaniline” has a molecular weight of 204.04 g/mol . It has a molar refractivity of 43.0±0.3 cm³, a polar surface area of 26 Ų, and a polarizability of 17.0±0.5 10^-24 cm³ . Unfortunately, other physical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
4-Bromo-5-fluoro-2-methylaniline: A Comprehensive Analysis
Synthesis of MDL Compounds: 4-Bromo-5-fluoro-2-methylaniline is a key ingredient in synthesizing MDL compounds, such as MDL-800, MDL-801, and MDL-811. These compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .
Leimgruber-Batcho Reaction: This compound is used in the preparation of 6-chloro-5-fluoroindole through the Leimgruber-Batcho reaction, which is a significant synthetic route for indole derivatives .
Synthesis of Amino Alcohols: It serves as a precursor in synthesizing (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol, which has potential applications in pharmaceuticals .
Pharmaceutical Research: The compound’s derivatives are explored for their pharmacological properties, including their role in ionotropic glutamate receptors, which are critical in neurological processes .
Material Science: In material science, this aniline derivative could be investigated for its properties when incorporated into polymers or other advanced materials .
Chemical Research: The compound is also used in various chemical research applications to study its reactivity and potential as a building block for more complex molecules .
Safety and Hazards
The safety information for “4-Bromo-5-fluoro-2-methylaniline” indicates that it has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Target of Action
4-Bromo-5-fluoro-2-methylaniline is a key ingredient for the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
MDL compounds increase the deacetylase activity of SIRT6 by binding to an allosteric site . This binding leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of SIRT6 by MDL compounds affects the biochemical pathway of histone deacetylation . This results in the suppression of tumor growth, as SIRT6 acts as a tumor suppressor .
Result of Action
The result of the action of 4-Bromo-5-fluoro-2-methylaniline, through its role in the synthesis of MDL compounds, is the activation of SIRT6 . This leads to a decrease in histone levels in human hepatocellular carcinoma cells , thereby suppressing tumor growth .
properties
IUPAC Name |
4-bromo-5-fluoro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZFTXACIZDRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426944 | |
Record name | 4-bromo-5-fluoro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52723-82-7 | |
Record name | 4-bromo-5-fluoro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52723-82-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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